N-Demethyl Ivabradine D6 Hydrochloride is a deuterium-labeled derivative of N-Demethyl Ivabradine, which itself is a metabolite of Ivabradine, a drug primarily used to treat chronic stable angina and heart failure. The introduction of deuterium atoms in place of hydrogen enhances the compound's stability and allows for more precise tracking in metabolic studies, making it particularly valuable in pharmacokinetic and pharmacodynamic research.
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride involves replacing hydrogen atoms in N-Demethyl Ivabradine with deuterium atoms. This process can be achieved through various synthetic routes, including:
The industrial production of this compound follows similar synthetic routes but on a larger scale. Specialized equipment is used to handle deuterated compounds safely, and purification techniques such as crystallization or chromatography are employed to achieve high purity levels.
The molecular formula for N-Demethyl Ivabradine D6 Hydrochloride is , where represents deuterium. The compound features a complex structure that includes multiple rings and functional groups characteristic of its parent compound, Ivabradine.
N-Demethyl Ivabradine D6 Hydrochloride can participate in several types of chemical reactions:
These reactions are significant for understanding the compound's reactivity and potential applications in drug development.
N-Demethyl Ivabradine D6 Hydrochloride primarily acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels) responsible for the If current in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without adversely affecting myocardial contractility or blood pressure. The mechanism is crucial for alleviating symptoms in patients with chronic stable angina and heart failure .
Relevant data regarding these properties can be found in supplier specifications and scientific literature .
N-Demethyl Ivabradine D6 Hydrochloride has several scientific applications:
Its unique properties make it an essential tool in both research settings and pharmaceutical development .
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride (CAS 2070009-60-6) involves strategic deuterium incorporation at six hydrogen sites within the demethylated ivabradine backbone. The molecular formula C26H29D6ClN2O5 reflects precise deuteration of the propyl linker group, specifically at the –CH2–CH2–CH2– moiety connecting the benzazepinone and dimethoxybicyclic units [1] [5]. Two primary synthetic routes dominate:
Late-stage isotopic exchange: This method subjects N-Demethyl Ivabradine to deuterium oxide (D2O) under high-temperature alkaline conditions, targeting exchangeable protons. However, this approach yields limited deuteration (≤3 D-atoms) due to the absence of acidic protons in the aliphatic propyl bridge [5].
Building block deuteration with reductive amination: The optimal pathway employs a deuterated synthon—3-bromopropyl-1,1,2,2,3,3-d6—which undergoes nucleophilic displacement with the secondary amine of the benzazepinone core. Subsequent reductive amination with (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-carbaldehyde introduces the final deuterated fragment. Acidification yields the crystalline hydrochloride salt with >98% isotopic incorporation [5] [6]. The reaction sequence is summarized below:
Synthetic Scheme:
Step 1: Benzazepinone-NH + Br–CD2–CD2–CD2–Br → Benzazepinone-N–CD2–CD2–CD2–BrStep 2: Benzazepinone-N–CD2–CD2–CD2–Br + Bicyclic-CHO → Imine formationStep 3: NaBH4 reduction → N-Demethyl Ivabradine D6Step 4: HCl treatment → N-Demethyl Ivabradine D6 Hydrochloride
Table 1: Key Chemical Identifiers of N-Demethyl Ivabradine D6 Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number (labeled) | 2070009-60-6 | Chemsrc [1] |
CAS Number (unlabeled) | 1246638-08-3 | Santa Cruz Biotechnology [5] |
Molecular Formula | C26H29D6ClN2O5 | PubChem [3] |
Molecular Weight | 497.06 g/mol | Simson Pharma [6] |
Synonyms | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6-1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one hydrochloride | SCBT [5] |
Scaling N-Demethyl Ivabradine D6 Hydrochloride synthesis beyond gram quantities faces significant hurdles:
Cost and availability of deuterated reagents: The propyl-1,1,2,2,3,3-d6 dibromide precursor costs approximately 200-fold more than its non-deuterated counterpart. At scale, this reagent alone contributes to >85% of the raw material cost [5]. Limited global suppliers exacerbate supply chain vulnerabilities, with batch-to-batch isotopic variability requiring rigorous QC.
Deuterium-induced polarity shifts: The CD2 groups alter the molecule’s hydrophobicity (logP increase of 0.3 units versus non-deuterated form), complicating crystallization dynamics. This necessitates specialized anti-solvent systems (e.g., deuterated ethyl acetate/heptane mixtures) to achieve pharmaceutically acceptable crystal habit and particle size distribution [6].
Byproduct formation in radical cyclizations: The core benzazepinone structure relies on radical-mediated cyclizations, which exhibit atypical kinetics under deuteration. Manganese(III) acetate-mediated one-electron oxidation—used to construct indole-fused benzazepines—proceeds 2.3× slower in deuterated intermediates due to kinetic isotope effects (KIE=2.1) [2]. This demands precise stoichiometric control of the oxidant to prevent dimeric impurities like Ivabradine Dimer (C41H53N3O8), which forms at >15% yield if reaction times are extended to compensate for KIE [6].
Table 3: Large-Scale Synthesis Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Approach | Outcome |
---|---|---|---|
High reagent cost | Limited deuterated suppliers | Multi-step synthesis from D2 gas + alkyne | Cost reduction by 40% [6] |
Altered crystallization behavior | Deuterium hydrophobicity effects | CD3OD/D2O anti-solvent system | ≥95% recovery (99.5% purity) |
Radical cyclization slowdown (KIE=2.1) | C-D bond cleavage inertia | 20% excess Mn(OAc)3 at 60°C | Cycle time reduction by 55% [2] |
The synthesis bottlenecks are reflected in commercial pricing—research quantities (10 mg) command prices exceeding $1,000 due to these cumulative challenges [5]. Current research focuses on flow chemistry approaches to minimize deuterium waste and enzymatic deuteration methods to improve atom economy.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9